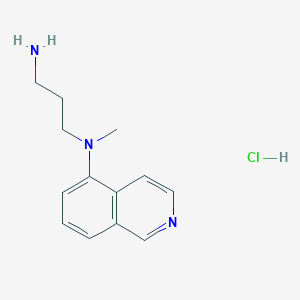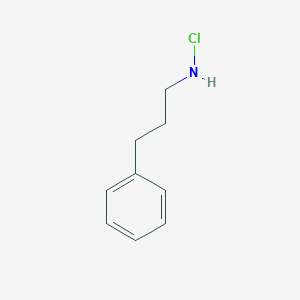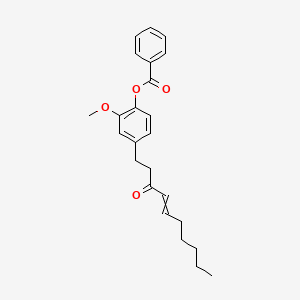
3,3'-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) is a complex organic compound that features a unique structure combining pyrrole and indole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) typically involves the construction of the pyrrole and indole rings followed by their subsequent coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
科学研究应用
3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
作用机制
The mechanism of action of 3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound’s indole and pyrrole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
相似化合物的比较
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
3-Methyl-1H-pyrrole: A simpler pyrrole derivative used in various organic syntheses.
Uniqueness
3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) is unique due to its combined pyrrole and indole structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
454180-94-0 |
|---|---|
分子式 |
C23H21N3 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
5-methyl-3-[1-methyl-5-(5-methyl-1H-indol-3-yl)pyrrol-2-yl]-1H-indole |
InChI |
InChI=1S/C23H21N3/c1-14-4-6-20-16(10-14)18(12-24-20)22-8-9-23(26(22)3)19-13-25-21-7-5-15(2)11-17(19)21/h4-13,24-25H,1-3H3 |
InChI 键 |
BNPUQQSAIRXVDY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC=C2C3=CC=C(N3C)C4=CNC5=C4C=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B12587716.png)
![4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B12587718.png)

![6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587740.png)
![N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide](/img/structure/B12587741.png)


![N-[2-(Pent-3-en-2-yl)phenyl]benzamide](/img/structure/B12587754.png)



![2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12587774.png)
![2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587789.png)
